

# An In-depth Technical Guide to Clomipramine (CAS No. 303-49-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Closiramine*

Cat. No.: *B1614964*

[Get Quote](#)

Note to the reader: The initial request specified **Closiramine** with CAS number 47135-88-6. However, publicly available scientific literature and chemical databases provide limited information on a compound with this specific name and CAS number. It is highly probable that the intended compound of interest is the structurally similar and well-documented tricyclic antidepressant, Clomipramine (CAS No. 303-49-1). This guide will, therefore, focus on Clomipramine, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

## Executive Summary

Clomipramine is a tricyclic antidepressant (TCA) renowned for its efficacy in treating a range of psychiatric disorders, most notably Obsessive-Compulsive Disorder (OCD).<sup>[1][2]</sup> It functions as a potent serotonin and norepinephrine reuptake inhibitor, with a higher affinity for the serotonin transporter.<sup>[2][3]</sup> This dual mechanism of action, coupled with its interactions with other receptor systems, underpins its therapeutic effects and its side-effect profile. This document provides a detailed exploration of the pharmacology, pharmacokinetics, synthesis, and clinical applications of Clomipramine, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

## Chemical and Physical Properties

| Property          | Value                                                                                                                                                     |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine                                                                          |
| Molecular Formula | C <sub>19</sub> H <sub>23</sub> ClN <sub>2</sub>                                                                                                          |
| Molecular Weight  | 314.86 g/mol                                                                                                                                              |
| CAS Number        | 303-49-1                                                                                                                                                  |
| Appearance        | White to yellowish crystalline powder                                                                                                                     |
| Solubility        | Soluble in water and ethanol, very soluble in chloroform or glacial acetic acid, slightly soluble in acetone, and practically insoluble in diethyl ether. |
| Melting Point     | 190-196 °C                                                                                                                                                |

## Pharmacology

### Mechanism of Action

Clomipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.<sup>[2]</sup> By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.<sup>[2]</sup> Clomipramine exhibits a greater affinity for SERT compared to NET.<sup>[3]</sup> Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.

Beyond its effects on monoamine reuptake, Clomipramine also displays affinity for several other receptors, which contributes to both its therapeutic effects and its side-effect profile.

These include antagonism of:

- Histamine H1 receptors
- Alpha-1 adrenergic receptors

- Muscarinic acetylcholine receptors

## Pharmacodynamics: Receptor Binding Profile

The following table summarizes the binding affinities (Ki, nM) of Clomipramine and its active metabolite, desmethylclomipramine, for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

| Target                           | Clomipramine (Ki, nM) | Desmethylclomipramine (Ki, nM) |
|----------------------------------|-----------------------|--------------------------------|
| Serotonin Transporter (SERT)     | 0.14                  | 4.6                            |
| Norepinephrine Transporter (NET) | 36                    | 0.6                            |
| Dopamine Transporter (DAT)       | >10,000               | 1,550                          |
| Histamine H1 Receptor            | 31                    | 140                            |
| Alpha-1 Adrenergic Receptor      | 16                    | 27                             |
| Muscarinic M1 Receptor           | 37                    | 110                            |

Data compiled from various sources. Exact values may vary between studies.

## Signaling Pathway

The following diagram illustrates the primary mechanism of action of Clomipramine at the synapse.



[Click to download full resolution via product page](#)

Caption: Clomipramine blocks SERT and NET, increasing synaptic serotonin and norepinephrine.

## Pharmacokinetics Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of Clomipramine are summarized in the table below.

| Parameter                                | Value                                                                                                |
|------------------------------------------|------------------------------------------------------------------------------------------------------|
| Bioavailability                          | ~50% (due to first-pass metabolism)                                                                  |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours                                                                                            |
| Protein Binding                          | ~97.6%                                                                                               |
| Volume of Distribution (Vd)              | 12-17 L/kg                                                                                           |
| Metabolism                               | Primarily hepatic via CYP2D6, CYP1A2, and CYP2C19. Major active metabolite is desmethylclomipramine. |
| Elimination Half-life (t1/2)             | Clomipramine: 19-37 hours;<br>Desmethylclomipramine: 54-77 hours.                                    |
| Excretion                                | ~60% in urine, ~32% in feces.                                                                        |

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Clomipramine.

[Click to download full resolution via product page](#)

Caption: Clomipramine metabolism to active and inactive metabolites.

## Synthesis Synthetic Pathway

A common synthetic route for Clomipramine hydrochloride involves the chlorination of N-acetyliminodibenzyl, followed by deacetylation and subsequent alkylation.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Clomipramine Hydrochloride.

## Experimental Protocol: Synthesis of N-acetyl-3-chloroiminodibenzyl

This protocol describes the chlorination of N-acetyliminodibenzyl, a key intermediate in Clomipramine synthesis.<sup>[7][8]</sup>

Materials:

- N-acetyliminodibenzyl

- Dichloromethane (or another suitable solvent like dichloroethane)
- Potassium carbonate (or another suitable base)
- Tetrabutylammonium bromide (TBAB) (catalyst)
- Bis(trichloromethyl) carbonate (triphosgene) (chlorinating agent)

**Procedure:**

- In a reaction flask, dissolve N-acetyliminodibenzyl, potassium carbonate, and TBAB in dichloromethane.
- Cool the mixture to 0°C.
- Slowly add a solution of bis(trichloromethyl) carbonate in dichloromethane to the reaction mixture.
- After the addition is complete, allow the reaction to warm to 10°C and stir for several hours.
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product, N-acetyl-3-chloroiminodibenzyl.
- The crude product can be purified by appropriate methods such as crystallization or chromatography.

## Experimental Methods

### Serotonin and Norepinephrine Reuptake Inhibition Assay

This is a generalized protocol for determining the *in vitro* inhibitory activity of a compound on serotonin and norepinephrine transporters.

**Principle:** This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin ( $[^3\text{H}]5\text{-HT}$ ) or norepinephrine ( $[^3\text{H}]NE$ ) into cells or synaptosomes that

express the respective transporters.

#### Materials:

- Cell line expressing human SERT (e.g., HEK293-hSERT) or NET (e.g., SK-N-BE(2)C).[\[9\]](#)
- Synaptosomes prepared from specific brain regions (e.g., rat brain cortex).
- Radiolabeled neurotransmitter ( $[^3\text{H}]$ 5-HT or  $[^3\text{H}]$ NE).
- Test compound (Clomipramine).
- Reference compounds (known inhibitors of SERT and NET).
- Assay buffer.
- Scintillation counter.

#### Procedure:

- Prepare a suspension of cells or synaptosomes in the assay buffer.
- Aliquot the cell/synaptosome suspension into a 96-well plate.
- Add varying concentrations of the test compound (Clomipramine) and reference compounds to the wells.
- Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
- Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
- Incubate for a specific time to allow for uptake.
- Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
- Measure the radioactivity retained on the filters using a scintillation counter.

- Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of the specific uptake).

## Clinical Data

### Efficacy in Obsessive-Compulsive Disorder (OCD)

Clomipramine is considered a gold standard for the pharmacological treatment of OCD.[\[1\]](#)[\[2\]](#) Its efficacy has been demonstrated in numerous clinical trials.

| Study                                  | N   | Treatment Duration | Key Finding                                                                                                                                                                                                                        |
|----------------------------------------|-----|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clomipramine Collaborative Study Group | 520 | 10 weeks           | Clomipramine was significantly more effective than placebo in reducing OCD symptoms. Mean reduction in Yale-Brown Obsessive Compulsive Scale (Y-BOCS) score was 38-44% for Clomipramine vs. 3-5% for placebo. <a href="#">[10]</a> |
| Foa et al. (2005)                      | 122 | 12 weeks           | Clomipramine, exposure and ritual prevention (ERP), and their combination were all superior to placebo. ERP and combination therapy were superior to Clomipramine alone. <a href="#">[1]</a>                                       |
| Meta-analysis                          | -   | -                  | A meta-analysis of studies in children and adolescents found that Clomipramine improved Children's Y-BOCS scores by 37% and was more effective than SSRIs like sertraline, fluoxetine, and fluvoxamine. <a href="#">[3]</a>        |

## Dosing and Administration

- Initial Dose (Adults): 25 mg daily, gradually increased to a target dose of 100-250 mg per day.[3]
- Maximum Dose (Adults): 250 mg per day.[3]
- Pediatric Use (10 years and older): Approved for the treatment of OCD.[3]

## Conclusion

Clomipramine remains a highly effective medication, particularly for severe and treatment-refractory cases of Obsessive-Compulsive Disorder. Its potent inhibition of serotonin reuptake, complemented by its effects on norepinephrine reuptake and other receptor systems, provides a robust therapeutic profile. A thorough understanding of its pharmacokinetics, metabolism, and potential for drug interactions is crucial for its safe and effective use in clinical practice. Further research may focus on personalized medicine approaches, leveraging pharmacogenomic data to optimize dosing and minimize adverse effects.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. psychiatryonline.org [psychiatryonline.org]
- 2. health.mil [health.mil]
- 3. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of clomipramine [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. CN104876870B - A kind of synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]

- 8. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clomipramine in the treatment of patients with obsessive-compulsive disorder. The Clomipramine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Clomipramine (CAS No. 303-49-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1614964#cloziramine-cas-number-47135-88-6]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)